

WH-4-023: Biochemical Profile & Key Quantitative Data

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Compound Focus: **WH-4-023**

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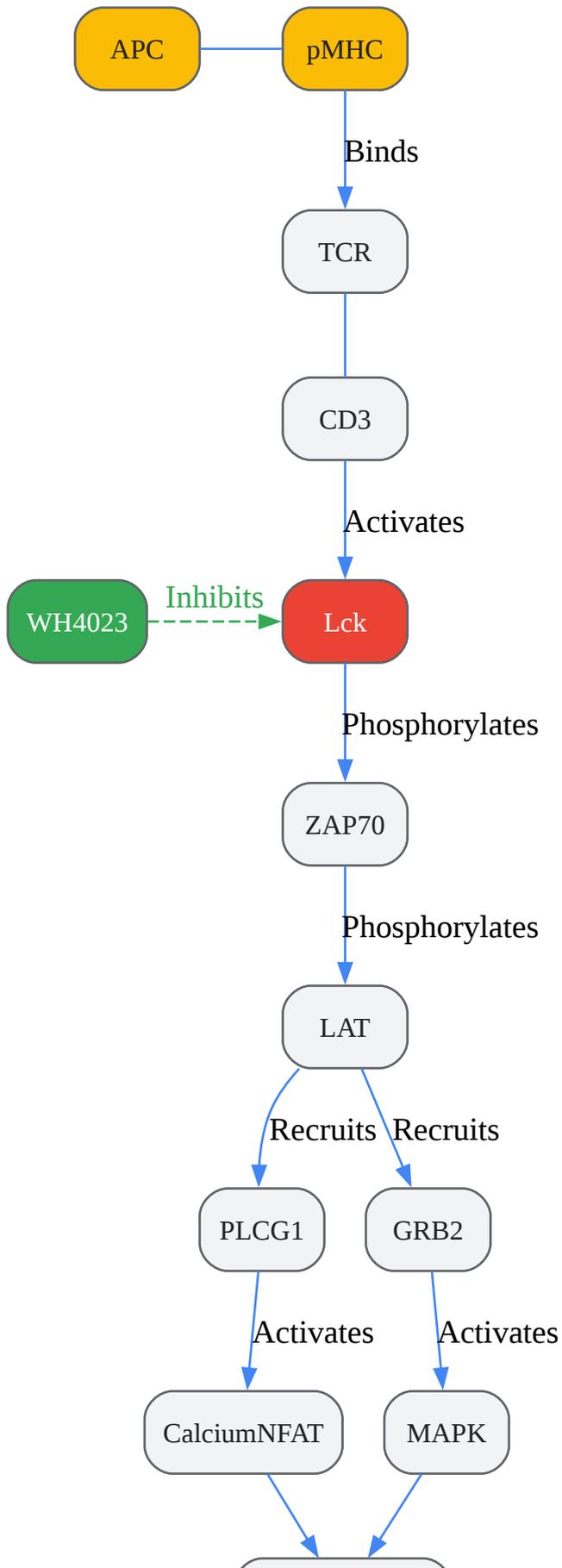
The table below summarizes the primary kinase targets and inhibitory concentrations (IC50) of **WH-4-023**, which is characterized as a potent and selective Lck/Src inhibitor [1] [2].

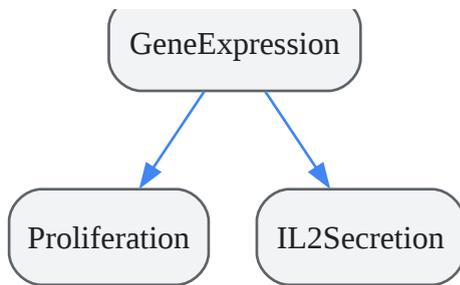
Kinase Target	IC50 Value	Experimental Context	Key Selectivity Notes
Lck	2 nM [1] [2]	In vitro kinase assay [1]	>300-fold selectivity against p38 α and KDR [1].
Src	6 nM [1] [2]	In vitro kinase assay [1]	>300-fold selectivity against p38 α and KDR [1].
SIK1	10 nM [2]	In vitro kinase assay [2]	Member of the AMPK-related kinase subfamily [2].
SIK2	22 nM [2]	In vitro kinase assay [2]	Member of the AMPK-related kinase subfamily [2].
SIK3	60 nM [2]	In vitro kinase assay [2]	Member of the AMPK-related kinase subfamily [2].

Mechanism of Action in T Cell Inhibition

WH-4-023 exerts its effects by potently inhibiting key cytoplasmic tyrosine kinases in the **Src family**, most notably **Lck** and **Src** [1] [2]. In T cells, Lck is a critical upstream kinase that is rapidly activated following T cell receptor (TCR) engagement with an antigen [3] [4]. The activation of the **TCR-Lck/Fyn axis** is the initiating step for downstream signaling cascades, including the activation of ZAP-70, LAT, and PLC- γ 1, leading to calcium release, metabolic reprogramming, and the activation of transcription factors like NFAT and AP-1 [3] [4]. By inhibiting Lck, **WH-4-023** disrupts this essential Signal 1, thereby suppressing subsequent T cell activation, IL-2 secretion, and proliferation [1].

The following diagram illustrates this primary TCR signaling pathway and the point of inhibition by **WH-4-023**.





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Figure 1: **WH-4-023** inhibits TCR signaling by targeting Lck. The diagram shows the key steps in T cell activation initiated by the TCR-pMHC interaction. **WH-4-023** (green) directly inhibits the kinase Lck (red), thereby disrupting the entire downstream signaling cascade that leads to IL-2 secretion and T cell proliferation.

Detailed Protocol: Inhibiting Anti-CD3/CD28-Induced IL-2 Secretion in Human T Cells

This protocol is adapted from the cell-based assay described for **WH-4-023**, which tests the potency of TCR and CD28 signaling pathway inhibitors in human T cells [1].

Reagent Preparation

- **WH-4-023 Stock Solution:** Dissolve **WH-4-023** in DMSO to a typical stock concentration of 10 mM. Aliquot and store at -80°C [1] [2].
- **Working Solutions:** Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., in the nanomolar to micromolar range). Include a vehicle control (DMSO at the same final concentration as in treated samples).
- **T Cell Medium:** Use appropriate tissue culture medium, such as RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin/streptomycin.
- **Stimulation Plate:** Prepare a 96-well tissue culture plate by coating it with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash with PBS before use. Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to the wells in medium.

T Cell Isolation and Seeding

- Isolate human T cells from peripheral blood lymphocytes (PBMCs) of healthy donors using a standard Ficoll density gradient centrifugation.
- Purify T cells from PBMCs using a negative selection magnetic bead kit per the manufacturer's instructions.
- Count the cells and resuspend them in pre-warmed T cell medium.
- Seed the purified T cells into the pre-coated 96-well plate at a density of 1×10^5 cells per well in a total volume of 200 μL [1].

Compound Treatment and Stimulation

- Pre-incubate the seeded T cells with the prepared working solutions of **WH-4-023** or vehicle control for 1-2 hours.
- Place the plate in a 37°C incubator with 5% CO₂ for approximately 20 hours to allow for stimulation and cytokine secretion [1].

Data Collection and Analysis

- **IL-2 Quantification:** After the incubation, centrifuge the plate and carefully collect the supernatant from each well. Quantify the amount of secreted IL-2 using a commercial human IL-2 ELISA kit according to the manufacturer's instructions.
- **Proliferation Assay (Optional):** To the remaining cells in the wells, add ³H-thymidine and incubate overnight. Harvest the cells onto glass fiber filters and measure ³H-thymidine incorporation using a liquid scintillation counter as a measure of T cell proliferation [1].
- **Data Analysis:** Calculate the percentage of inhibition relative to the vehicle control. Use non-linear regression analysis to determine the IC₅₀ value of **WH-4-023** for inhibiting IL-2 secretion and/or proliferation.

Application Notes for Researchers

- **Specificity Validation:** The effects of **WH-4-023** are specifically mediated through the TCR/CD28 pathway. As a control, stimulate T cells with a combination of phorbol myristate acetate (PMA) and ionomycin, which activates T cells downstream of the TCR. **WH-4-023** should not inhibit IL-2 secretion induced by PMA/ionomycin [1].
- **Solubility Considerations:** **WH-4-023** is soluble in DMSO (≥ 46.8 mg/mL) and ethanol (6 mg/mL). For ethanol, heating is recommended to aid dissolution. Freshly prepare working solutions on the day of the experiment [2].

- **Functional Outcome:** The inhibition of proximal Lck kinase activity by **WH-4-023** directly translates to the functional outcome of reduced IL-2 secretion and proliferation, providing a robust and quantifiable readout for its efficacy [1].

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References

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